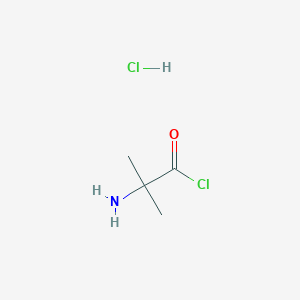

2-Amino-2-methylpropanoyl chloride hydrochloride

Description

Contextualization of Highly Hindered Alpha-Amino Acids as Synthetic Intermediates

Highly hindered alpha-amino acids, particularly α,α-disubstituted amino acids, are of immense interest in medicinal chemistry and materials science. The incorporation of these non-proteinogenic amino acids into peptide chains imparts unique structural and functional properties. The steric bulk of the substituents on the alpha-carbon can enforce specific secondary structures, such as helices or turns, by restricting the conformational freedom of the peptide backbone. nih.govresearchgate.net This conformational rigidity is highly desirable in the design of peptidomimetics with enhanced biological activity and metabolic stability. Peptides containing hindered amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to longer in vivo half-lives.

However, the very steric hindrance that provides these advantageous properties also presents a formidable challenge to their incorporation into peptide sequences. The formation of peptide bonds involving two α,α-disubstituted amino acids, or even one such residue and a sterically demanding N-alkyl amino acid, is notoriously difficult. core.ac.uk Standard peptide coupling reagents often fail to overcome the steric barrier, leading to low yields and incomplete reactions. This has spurred the development of more potent activation methods, where alpha-amino acid chlorides have emerged as powerful solutions.

Historical Development of Alpha-Amino Acid Chloride Derivatives in Chemical Transformations

The use of acid chlorides as activating agents for peptide bond formation dates back to the pioneering work of Emil Fischer in the early 20th century. core.ac.uk However, the early applications of this methodology were plagued by issues of instability and racemization of the chiral alpha-carbon. The high reactivity of the unprotected amino acid chlorides made them difficult to handle and often led to the formation of undesirable side products.

A significant breakthrough in this area came with the work of Louis A. Carpino, who introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The development of stable, crystalline Fmoc-amino acid chlorides revolutionized the field of peptide synthesis. nih.gov These reagents could be prepared, isolated, and stored, offering a much higher degree of control and convenience compared to the in situ generation of their less stable predecessors. The ability to employ these powerful acylating agents under controlled conditions opened up new avenues for the synthesis of "difficult sequences," including those containing sterically hindered amino acids.

Unique Reactivity and Stereochemical Considerations of 2-Amino-2-methylpropanoyl chloride hydrochloride

This compound is the acid chloride derivative of 2-aminoisobutyric acid (Aib), a prototypical achiral α,α-disubstituted amino acid. wikipedia.org The gem-dimethyl group on the alpha-carbon is the defining structural feature of this molecule, profoundly influencing its reactivity and its impact on the stereochemistry of larger molecules it becomes a part of.

The primary characteristic of this compound is its high reactivity as an acylating agent, which is further enhanced by the electron-withdrawing nature of the hydrochloride salt of the amino group. However, this reactivity is tempered by significant steric hindrance from the two methyl groups. This steric shield makes the carbonyl carbon less accessible to nucleophiles, requiring more forcing conditions or highly nucleophilic reaction partners for efficient coupling.

Overview of Current Research Trajectories and Significance in Advanced Chemical Sciences

Current research continues to leverage the unique properties of hindered amino acid chlorides like this compound in the synthesis of advanced materials and therapeutic agents. In the field of medicinal chemistry, the incorporation of Aib residues is a well-established strategy for the design of stable, helical peptides with enhanced biological activity. biorxiv.orgacs.org These peptides are being investigated as inhibitors of protein-protein interactions, antimicrobial agents, and for other therapeutic applications.

The development of novel synthetic methodologies that can efficiently incorporate hindered amino acids remains an active area of research. This includes the exploration of new protecting groups and coupling strategies that can overcome the steric challenges associated with these building blocks. Furthermore, the predictable conformational influence of Aib and other α,α-disubstituted amino acids is being exploited in the de novo design of folded molecular architectures with tailored functions, including catalysis and molecular recognition. rsc.org The use of this compound and its derivatives provides a direct and powerful tool for the installation of these conformationally constrained units, making it a valuable asset in the toolbox of the modern synthetic chemist.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 59660-95-6 |

| Molecular Formula | C4H9Cl2NO |

| Molecular Weight | 158.03 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Reacts with water |

Properties

IUPAC Name |

2-amino-2-methylpropanoyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO.ClH/c1-4(2,6)3(5)7;/h6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBNSQUKVSQJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 Methylpropanoyl Chloride Hydrochloride and Its Precursors

Synthesis of 2-Amino-2-methylpropanoic Acid (α-Aminoisobutyric Acid, AIB)

Conventional and Industrial Scale Synthetic Routes to AIB

The Strecker synthesis and its modifications are the most satisfactory methods for preparing α-aminoisobutyric acid. orgsyn.org A common laboratory-scale synthesis of 2-aminoisobutyric acid starts from acetone (B3395972) cyanohydrin, which is reacted with ammonia (B1221849) and then hydrolyzed. wikipedia.org

One conventional method involves the following steps:

A solution of ammonium (B1175870) chloride in water is cooled, and a solution of acetone in ether is added with stirring. orgsyn.org

A solution of sodium cyanide in water is then added to the mixture. orgsyn.org

The resulting acetone cyanohydrin is treated with ammonia, followed by hydrolysis to yield AIB. orgsyn.orgwikipedia.org

Another approach involves the reaction of acetone cyanohydrin with ammonium carbonate in an aqueous medium under pressure and heat. google.com This method can also utilize ammonium bicarbonate or a combination of ammonia and carbon dioxide. google.com An advantage of this process is the potential to recover and recycle unreacted ammonia and carbon dioxide, making it a more environmentally friendly and cleaner production method. google.com The yield of AIB crude product from this method can be over 80% with a purity of more than 92%. google.com

For industrial-scale production, a potential route is the selective hydroamination of methacrylic acid, although specific reports on this reaction are not widely available. wikipedia.org

Table 1: Comparison of Conventional Synthetic Routes to AIB

| Method | Starting Materials | Key Reagents | Reported Yield | Purity | Notes |

| Strecker Synthesis | Acetone, Ammonium Chloride, Sodium Cyanide | Ammonia, Hydrobromic Acid | 30-33% | Pyridine-free product can be obtained by recrystallization | A well-established laboratory method. orgsyn.org |

| Ammonium Carbonate Method | Acetone Cyanohydrin | Ammonium Carbonate (or NH3 + CO2) | >80% (crude) | >92% (crude) | Allows for recovery and recycling of reagents. google.com |

Development of Stereocontrolled and Asymmetric Syntheses of AIB Precursors

While AIB itself is achiral, the development of stereocontrolled and asymmetric synthetic methods for unnatural α-amino acids is a significant area of research. These advanced techniques often focus on creating chiral amino acid structures, which are crucial in pharmaceutical and biological applications.

Recent advancements in this field include photoredox-mediated C–O bond activation of aliphatic alcohols. nih.govresearchgate.net This method utilizes oxalate (B1200264) esters of alcohols as radical precursors and a chiral N-sulfinyl imine as a radical acceptor to achieve the asymmetric synthesis of a variety of functionalized unnatural α-amino acids. nih.govresearchgate.net The process is atom-economical and redox-neutral, with carbon dioxide as the only stoichiometric byproduct. nih.gov

Another approach involves the enantioselective alkylation of cyclic N-naphthoyl derivatives of amino acids. This "aide-mémoire" (memory aid) strategy has been used to introduce isotopic labels into one of the two enantiotopic methyl groups of AIB. nih.gov While this specific application focuses on isotopic labeling rather than creating a chiral center in AIB, the underlying principles of asymmetric induction are relevant to the synthesis of other chiral α,α-disubstituted amino acids.

These modern synthetic strategies, although not always directly applied to the synthesis of the achiral AIB, highlight the progress in creating structurally diverse and stereochemically pure amino acid precursors, which can be adapted for various applications.

Conversion of Carboxylic Acids to Acid Chlorides

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis, rendering the carboxyl group highly reactive towards nucleophiles. core.ac.ukpearson.com

Classical Reagents and Reaction Conditions for Carboxylic Acid Chlorination

Several classical reagents are employed for the chlorination of carboxylic acids, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being among the most common. core.ac.ukcommonorganicchemistry.com

Thionyl Chloride (SOCl₂): This reagent is widely used to convert carboxylic acids to their corresponding acid chlorides. commonorganicchemistry.comlibretexts.org The reaction is typically carried out by stirring the carboxylic acid in neat thionyl chloride at reflux for several hours. commonorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acid chloride. chemguide.co.uk A solvent such as acetonitrile (B52724) may also be used. commonorganicchemistry.com

Oxalyl Chloride ((COCl)₂): Another common reagent, oxalyl chloride, is often used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.comyoutube.com The actual reactive species in this case is the Vilsmeier salt, formed from the reaction of DMF with the chlorinating agent. google.com

Phosphorus Chlorides: Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also effective chlorinating agents. PCl₅ reacts with carboxylic acids in the cold to produce the acid chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride. chemguide.co.uk PCl₃'s reaction is less vigorous as it does not produce HCl gas. chemguide.co.uk

Table 2: Common Reagents for Carboxylic Acid Chlorination

| Reagent | Typical Conditions | Byproducts | Advantages |

| Thionyl Chloride (SOCl₂) ** | Neat or in solvent (e.g., ACN), reflux. commonorganicchemistry.com | SO₂, HCl (gaseous) | Gaseous byproducts simplify purification. chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | DCM, catalytic DMF, room temperature. commonorganicchemistry.com | CO, CO₂, HCl (gaseous) | Mild reaction conditions. |

| Phosphorus(V) Chloride (PCl₅) | Cold reaction. chemguide.co.uk | POCl₃, HCl | Effective for various substrates. |

| Phosphorus(III) Chloride (PCl₃) ** | - | H₃PO₃ | Less vigorous reaction than PCl₅. chemguide.co.uk |

Optimized Methodologies for Conversion of AIB to 2-Amino-2-methylpropanoyl chloride

The conversion of amino acids to their corresponding acid chlorides presents a challenge due to the presence of the amino group, which can react with the chlorinating agent. To circumvent this, the amino group is typically protected before the chlorination step.

A common strategy involves the use of an N-protecting group, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group. In a seminal contribution by Louis Carpino, it was shown that Fmoc-protected amino acids could be converted to stable, crystalline Fmoc-amino acid chlorides using thionyl chloride. core.ac.uk The reaction is often accelerated by a catalytic amount of DMF and is typically complete within an hour at room temperature. core.ac.uk

For amino acids without N-protection, the formation of the amino acid chloride hydrochloride is a viable route. This can be achieved by treating the amino acid with phosphorus pentachloride (PCl₅) in acetyl chloride. core.ac.uk

In the context of AIB, a specific method for synthesizing [¹³C]-labeled AIB methyl ester hydrochloride involved the use of methanol (B129727) and thionyl chloride. nih.gov The reaction was heated to reflux for one hour, and excess thionyl chloride was subsequently removed by azeotropic distillation with toluene. nih.gov This procedure highlights the direct conversion of the carboxylic acid to the methyl ester in the presence of a chlorinating agent, which also facilitates the formation of the hydrochloride salt of the amino group.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 2 Methylpropanoyl Chloride Hydrochloride

Nucleophilic Acyl Substitution Reactions

Amidation Reactions with Primary and Secondary Amines

The reaction of acyl chlorides with primary or secondary amines is a fundamental and widely used method for the formation of amide bonds. 2-Amino-2-methylpropanoyl chloride hydrochloride readily reacts with various amines to produce the corresponding 2-amino-2-methylpropanamides.

Mechanistically, the lone pair of the amine nucleophile attacks the electrophilic carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the chloride ion. A crucial consideration for this reaction is the presence of the hydrochloride salt and the generation of hydrogen chloride (HCl) as a byproduct. Both of these acidic species will protonate the amine nucleophile, rendering it non-nucleophilic. Therefore, at least two equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), are typically required: one to neutralize the hydrochloride salt of the starting material and another to scavenge the HCl produced during the reaction. Due to the steric hindrance from the gem-dimethyl groups on the α-carbon, amidation of this substrate can be challenging with conventional methods, sometimes necessitating alternative protocols. nih.gov

| Nucleophile | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Ammonia (B1221849) (NH₃) | Ammonia gas in an aprotic solvent (e.g., isopropanol) | 2-Amino-2-methylpropanamide | Excess ammonia acts as both the nucleophile and the base. |

| Benzylamine | Triethylamine (≥2 eq.), Dichloromethane (B109758) (DCM), Room Temperature | N-Benzyl-2-amino-2-methylpropanamide | Standard Schotten-Baumann conditions are often employed. google.com |

| Piperidine | N,N-Diisopropylethylamine (DIEA), Tetrahydrofuran (THF), 0 °C to RT | 1-(2-Amino-2-methylpropanoyl)piperidine | A non-nucleophilic base is used to avoid competition with the amine nucleophile. |

Esterification Reactions with Alcohols and Phenols

This compound reacts with alcohols and phenols to yield the corresponding esters. This transformation is another classic example of nucleophilic acyl substitution. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which not only neutralizes the resulting HCl but also can act as a nucleophilic catalyst.

The process of forming amino acid esters is well-established, often involving the in-situ generation of the acyl chloride from the parent amino acid using thionyl chloride in the desired alcohol as the solvent. scispace.comresearchgate.net The alcohol serves as both reactant and solvent, and the reaction readily produces the ester hydrochloride salt. nih.gov Commercially available products such as the ethyl and benzyl esters of 2-aminoisobutyric acid hydrochloride confirm the utility of this reaction. biosynth.com

| Nucleophile | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Methanol (B129727) | Pyridine or TEA, DCM, 0 °C to RT | Methyl 2-amino-2-methylpropanoate | The product is typically isolated as the hydrochloride salt. |

| Ethanol | Reflux in ethanol | Ethyl 2-amino-2-methylpropanoate | Excess alcohol can serve as the solvent and drive the reaction to completion. |

| Phenol | Triethylamine (1.1 eq.), THF, Room Temperature | Phenyl 2-amino-2-methylpropanoate | Phenols are less nucleophilic than alcohols and may require slightly more forcing conditions or catalytic activation. |

Thioester Formation with Thiols

In a reaction analogous to esterification, this compound can react with thiols (mercaptans) to form thioesters. Thioesters are important intermediates in organic synthesis, particularly in the construction of peptides via Native Chemical Ligation. wikipedia.org

The reaction proceeds through the attack of the sulfur nucleophile on the carbonyl carbon. Typically, the thiol is first deprotonated with a base to form the more nucleophilic thiolate anion, which then reacts with the acyl chloride. Standard conditions involve reacting the acyl chloride with a thiol in the presence of a base like triethylamine. wikipedia.org

| Nucleophile | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Ethanethiol | Triethylamine (≥2 eq.), DCM, 0 °C | S-Ethyl 2-amino-2-methylpropanethioate | Base is required to deprotonate the thiol and neutralize the starting material and byproduct. |

| Thiophenol | Pyridine, THF, 0 °C to RT | S-Phenyl 2-amino-2-methylpropanethioate | Aryl thioesters are common intermediates in peptide synthesis. |

Anhydride and Mixed Anhydride Formation

Acyl chlorides are excellent precursors for the synthesis of both symmetrical and mixed carboxylic anhydrides. This compound can react with the carboxylate salt of a carboxylic acid to form a mixed anhydride. If the carboxylate is derived from 2-aminoisobutyric acid itself, a symmetrical anhydride is formed.

This reaction is a cornerstone of the "mixed anhydride method" for peptide bond formation, where an N-protected amino acid is activated by forming a mixed anhydride with another acid (e.g., using isobutyl chloroformate) before reaction with an amine component. In the case of this compound, the amino group is already "protected" by protonation, allowing the acyl chloride to react cleanly with an incoming carboxylate nucleophile without self-polymerization.

| Nucleophile | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Sodium acetate (B1210297) | Aprotic solvent (e.g., THF), Room Temperature | Acetic 2-amino-2-methylpropanoic anhydride | Forms a mixed anhydride. The product is still a hydrochloride salt. |

| Sodium 2-amino-2-methylpropanoate | Aprotic solvent (e.g., DCM), controlled temperature | 2-Amino-2-methylpropanoic anhydride | Forms a symmetrical anhydride. Careful control of stoichiometry is needed. |

Reactions with Carbon Nucleophiles

Friedel-Crafts Acylation with Aromatic Systems (if applicable)

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction typically employs an acyl chloride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and generating a highly electrophilic acylium ion (or a reactive acyl chloride-Lewis acid complex). khanacademy.org This electrophile is then attacked by the electron-rich aromatic ring.

However, the Friedel-Crafts acylation is not a feasible reaction for this compound under standard conditions. The primary reason for this inapplicability is the presence of the amino group. Amines are Lewis bases and will react readily with the Lewis acid catalyst (e.g., AlCl₃). This acid-base reaction is much faster than the desired acylation of the aromatic ring. The complexation of the catalyst with the amino group deactivates the catalyst, preventing it from activating the acyl chloride. A stoichiometric amount or more of the Lewis acid would be consumed by the amino group, rendering the reaction ineffective. organic-chemistry.orgmdpi.com

For a Friedel-Crafts acylation to be successful with this molecule, the amino group would first need to be protected with a group that is stable to the reaction conditions and does not interact with the Lewis acid catalyst (e.g., a non-basic protecting group). Therefore, direct acylation of aromatic systems with this compound is not a viable synthetic route.

Intramolecular Cyclization Reactions for Heterocycle Formation

2-Amino-2-methylpropanoyl chloride and its derivatives are valuable precursors for the synthesis of heterocyclic compounds, most notably 2-oxazolines. The formation of these heterocycles typically proceeds via an intramolecular cyclization of an N-acylated 2-amino-2-methyl-1-propanol derivative. The synthesis of 2-oxazoline rings is a well-established process that often involves the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org

The process can be initiated by the reduction of the carboxylic acid functionality of N-protected 2-aminoisobutyric acid to the corresponding amino alcohol, 2-(protected-amino)-2-methyl-1-propanol. This intermediate can then be reacted with an acyl chloride (or the carboxylic acid can be activated in situ) to form an N-(2-hydroxy-1,1-dimethylethyl)amide. Subsequent dehydrative cyclization, often promoted by reagents like thionyl chloride or under acidic conditions, leads to the formation of the 4,4-dimethyl-2-oxazoline ring. wikipedia.orgmdpi.com

Alternatively, direct intramolecular cyclization of a derivative of this compound can be envisioned. For instance, if the amino group is part of a larger molecule containing a nucleophilic hydroxyl group, intramolecular acylation can occur to form a cyclic structure. The gem-dimethyl group can facilitate this cyclization due to the Thorpe-Ingold effect, which favors ring-closing reactions. wikipedia.org

A common synthetic route to 2-oxazolines involves the reaction of acyl chlorides with 2-amino alcohols. wikipedia.org In the context of the title compound, its reduced form, 2-amino-2-methyl-1-propanol, is a key precursor. nih.gov

Reaction Scheme: Formation of a 4,4-Dimethyl-2-oxazoline

Acylation: Reaction of 2-amino-2-methyl-1-propanol with an acyl chloride (R-COCl) to form N-(2-hydroxy-1,1-dimethylethyl)amide.

Cyclization: Dehydration of the amide intermediate to yield the 2,4,4-trisubstituted-2-oxazoline.

Influence of Steric Hindrance from the Geminal Dimethyl Groups on Reactivity and Selectivity

The geminal dimethyl groups at the α-carbon of this compound exert a profound steric influence on its chemical reactivity and the selectivity of its transformations. This steric hindrance is a manifestation of the Thorpe-Ingold effect (or gem-dimethyl effect), which posits that increasing the steric bulk on a carbon atom in a chain can accelerate intramolecular reactions by altering bond angles and favoring conformations that bring the reactive ends of the molecule closer together. wikipedia.org

In the context of intermolecular reactions, such as peptide bond formation, this steric hindrance significantly slows down the reaction rate. Coupling the amino group of a 2-aminoisobutyric acid (Aib) residue is notoriously difficult compared to coupling its carboxylic acid group. nih.gov This reduced reactivity increases the likelihood of side reactions, such as epimerization of the activated amino acid, as the activated intermediate has a longer lifetime before the desired coupling occurs. nih.govu-tokyo.ac.jp

However, the steric hindrance can also be advantageous. For instance, the incorporation of Aib residues into peptides strongly induces helical conformations due to the restricted phi (φ) and psi (ψ) torsional angles. wikipedia.org This conformational rigidity can be exploited in the design of peptidomimetics and other structured oligomers.

The gem-dimethyl effect can be summarized by the following points:

Kinetic Effect: It can accelerate intramolecular cyclization reactions by favoring a cyclic transition state. wikipedia.orgacs.org

Thermodynamic Effect: It can stabilize the resulting ring structure by relieving steric strain present in the acyclic precursor. acs.org

Conformational Constraint: In peptide chains, it restricts conformational freedom, promoting the formation of helical structures. wikipedia.org

The steric hindrance also plays a crucial role in the selectivity of reactions with organometallic reagents. The bulky environment around the carbonyl group may influence the approach of the nucleophile, although the electronic nature of the reagent (hard vs. soft) is generally the dominant factor in determining the final product (tertiary alcohol vs. ketone).

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are scarce in the literature. However, studies on the behavior of its parent amino acid, 2-aminoisobutyric acid (Aib), in peptide systems provide valuable insights into the energetic profiles of its transformations.

One of the most studied reactions is the intramolecular cyclization to form a diketopiperazine (DKP), a common side reaction in peptide synthesis, particularly when Aib is the N-terminal residue followed by proline. A kinetic analysis of the cleavage of model peptides through DKP formation has provided thermodynamic activation parameters. For the peptide Aib¹-Pro²-Gly₄-Lys⁷, the dissociation was observed to be extremely rapid, completing in under 8 minutes at 75 °C. nih.gov

The study of a series of Xaa¹-Pro²-Gly₄-Lys⁷ peptides revealed that while the Gibbs free energy of activation (ΔG‡) for DKP formation is similar across different N-terminal amino acids, the enthalpic (ΔH‡) and entropic (ΔS‡) contributions vary. nih.gov

Thermodynamic Activation Parameters for Diketopiperazine Formation of Xaa¹-Pro²-Gly₄-Lys⁷ Peptides nih.gov

| N-terminal Amino Acid (Xaa) | Half-life (t₁/₂) at 75°C (min) | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) | ΔG‡ at 75°C (kJ·mol⁻¹) |

| Aib | < 8 | 93.3 ± 0.9 | -4.9 ± 2.7 | 95.0 ± 1.8 |

| Val | 100 ± 2 | 104.2 ± 0.6 | 21.0 ± 1.8 | 96.9 ± 1.2 |

| Gly | 120 ± 3 | 109.2 ± 0.8 | 31.4 ± 2.3 | 98.3 ± 1.6 |

| Phe | 60 ± 2 | 99.9 ± 0.7 | 12.3 ± 2.0 | 95.6 ± 1.4 |

Data presented for comparison to illustrate the kinetic effect of the Aib residue.

The data indicates that the reaction is enthalpically disfavored but can be entropically favored for some residues. The rapid rate of DKP formation for the Aib-containing peptide, despite a slightly negative entropy of activation, underscores the kinetic favorability of this intramolecular reaction, likely influenced by the gem-dimethyl effect.

Side Reactions and Their Mitigation in Synthetic Pathways

The use of this compound and its derivatives in synthesis, particularly in peptide synthesis, is complicated by several potential side reactions, which are often exacerbated by the steric hindrance of the gem-dimethyl group.

Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when an Aib residue is at the N-terminus of a peptide, followed by a residue like proline which can readily adopt the necessary cis-amide bond conformation. nih.gov The free N-terminal amino group can attack the amide bond between the second and third residues, leading to the cleavage of the dipeptide as a stable six-membered diketopiperazine ring. nih.govresearchgate.net

Mitigation:

Dipeptide Coupling: Instead of adding the third amino acid to a dipeptide with N-terminal Aib, a pre-formed dipeptide can be coupled, thus bypassing the vulnerable dipeptide stage. nih.gov

Use of 2-Chlorotrityl Chloride Resin: In solid-phase peptide synthesis (SPPS), the steric bulk of this resin can inhibit DKP formation. wikipedia.org

In situ Neutralization Protocols: In Boc-based SPPS, these protocols can suppress DKP formation. wikipedia.org

Epimerization/Racemization: While 2-aminoisobutyric acid itself is achiral, when coupling a chiral amino acid to a sterically hindered Aib residue, the rate of the desired reaction is slow. This provides a longer lifetime for the activated chiral amino acid intermediate to undergo epimerization, often via an oxazolone intermediate. nih.govu-tokyo.ac.jp This is a major concern in segment condensation strategies where a peptide fragment with a C-terminal chiral residue is coupled to an N-terminal Aib residue. nih.gov

Mitigation:

Coupling Reagents and Additives: The use of highly efficient coupling reagents such as HATU, HBTU, or PyBOP in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can accelerate the coupling reaction and suppress epimerization. bachem.comresearchgate.net Amino acid fluorides, generated in situ, are also effective for coupling sterically hindered amino acids. bachem.com

Choice of Base: The use of a weaker, non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,4,6-collidine is preferred over stronger bases to minimize base-catalyzed side reactions. nih.gov

Solvent Choice: Switching from polar aprotic solvents like DMF to less polar solvents like dichloromethane (DCM) can sometimes reduce the extent of epimerization. nih.gov

Guanidinylation: Uronium-based coupling reagents (like HBTU, HATU) can react with the unprotected N-terminal amino group of a peptide to form an irreversible guanidinium adduct, terminating the peptide chain growth. wikipedia.org

Mitigation:

Pre-activation: The carboxylic acid component should be pre-activated with the coupling reagent before it is added to the amine component. This minimizes the exposure of the free amine to the coupling reagent. wikipedia.org

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization in Peptide and Peptidomimetic Synthesis

The introduction of the 2-amino-2-methylpropanoyl moiety into peptide chains is a cornerstone of peptidomimetic design, enabling the creation of molecules with enhanced stability, specific conformations, and novel biological activities.

Incorporation into Unnatural Oligopeptide Chains

The steric bulk of the gem-dimethyl group in the 2-aminoisobutyric acid (Aib) residue, derived from 2-amino-2-methylpropanoyl chloride hydrochloride, significantly restricts the accessible conformational space of the peptide backbone. wikipedia.org This steric hindrance favors the adoption of helical structures, such as 310-helices and α-helices, even in short peptide sequences. wikipedia.orgrsc.org The incorporation of Aib is a well-established strategy to promote helicity, a common structural motif in biologically active peptides. rsc.org

Researchers have synthesized polypeptides containing Aib units through chemoenzymatic polymerization. rsc.org For instance, the papain-catalyzed polymerization of L-Ala-Aib-L-Ala-OEt in an aqueous medium yielded polypeptides that adopt an α-helical conformation in both solid and solution phases, a direct consequence of the periodic Aib residues. rsc.org This highlights the powerful influence of this unnatural amino acid in dictating the secondary structure of polypeptide chains.

Table 1: Impact of Aib Incorporation on Polypeptide Secondary Structure

| Peptide Sequence | Predominant Secondary Structure | Reference |

| Poly(L-Ala) | β-sheet | rsc.org |

| Poly(L-Ala-Aib-L-Ala) | α-helix | rsc.org |

Synthesis of Conformationally Constrained Peptides and Analogues

The ability of Aib to induce helical conformations is a key tool in the synthesis of conformationally constrained peptides. By strategically placing Aib residues within a peptide sequence, chemists can stabilize specific secondary structures that are crucial for biological activity. This approach is instrumental in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved properties such as resistance to enzymatic degradation. researchgate.net

Oligomers of Aib themselves are known to form stable 310-helices. wikipedia.org This inherent tendency to form ordered structures makes this compound a valuable reagent for constructing rigid scaffolds in drug discovery and molecular recognition studies. The constrained nature of Aib-containing peptides can lead to enhanced binding affinity for biological targets and increased specificity.

Precursor for Nitrogen-Containing Heterocyclic Scaffolds

The reactivity of the acyl chloride and the presence of the amino group in this compound make it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Synthesis of Oxazolines and Dihydrooxazines

Oxazolines are five-membered heterocyclic compounds with diverse applications in coordination chemistry, asymmetric catalysis, and as protecting groups. The reaction of acyl chlorides with 2-amino alcohols is a common and effective method for the synthesis of 2-oxazolines. This compound can react with various 2-amino alcohols to generate 2-substituted oxazolines bearing a gem-dimethyl group at the 2-position of the acyl substituent.

While direct synthesis of dihydrooxazines using this compound is less commonly reported, the analogous reaction with 3-amino alcohols provides a viable route to these six-membered heterocycles. The general principle involves the acylation of the amino alcohol followed by a subsequent cyclization/dehydration step to form the dihydrooxazine ring.

Formation of Pyroglutarates and Related Cyclic Systems

The synthesis of pyroglutarate (5-oxopyrrolidine-2-carboxylate) systems from this compound is not a direct or common transformation. Pyroglutamic acid and its derivatives are typically formed from the cyclization of glutamic acid or glutamine.

However, the structural motif of 2-aminoisobutyric acid can be incorporated into dipeptides that can subsequently cyclize to form diketopiperazines, a class of six-membered heterocyclic rings. mdpi.comnih.govbaranlab.org For example, a dipeptide containing an N-terminal Aib residue can undergo intramolecular cyclization to yield a 2,5-diketopiperazine with a gem-dimethyl substitution at one of the α-carbons. nih.govbaranlab.org While not a pyroglutarate, this represents a related cyclization to form a stable heterocyclic system.

Building Block for Complex Organic Molecules

Beyond peptides and simple heterocycles, this compound and its parent amino acid, Aib, are utilized as building blocks in the synthesis of more complex and functionally diverse organic molecules.

The incorporation of Aib is a known strategy in the total synthesis of natural products, particularly peptide antibiotics that contain this non-proteinogenic amino acid. beilstein-journals.orgnih.gov These natural products, often produced by fungi, exhibit potent biological activities, and their unique structures, influenced by the presence of Aib, are crucial for their function. beilstein-journals.orgnih.gov For example, Aib is a component of peptaibols, a class of antibiotic peptides. wikipedia.org

Furthermore, the principles of incorporating Aib to control molecular architecture extend to materials science. Polypeptides and polymers containing Aib have been synthesized to create materials with well-defined secondary structures. rsc.org These materials can have applications in areas such as biomaterials and nanotechnology, where precise control over molecular conformation is essential for function. The ability of Aib to induce helical structures can be harnessed to create rod-like molecular structures, which can self-assemble into more complex architectures.

Intermediate in the Preparation of Specialized Research Chemicals

The primary application of this compound in organic synthesis is as a reactive intermediate or building block. The acyl chloride functional group is a highly activated form of a carboxylic acid, making it susceptible to nucleophilic attack by a wide range of compounds, including alcohols, amines, and carbanions. This reactivity facilitates the formation of esters, amides, and ketones, respectively.

The general reaction mechanism involves a nucleophilic addition-elimination pathway at the carbonyl carbon. chemguide.co.ukchemguide.co.uk The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and primed for reaction. chemguide.co.uk Once a nucleophile attacks, a tetrahedral intermediate is formed, which then collapses, expelling a chloride ion—a very good leaving group—to regenerate the carbonyl double bond and form the new, more stable product. chemguide.co.uk

While this compound is listed as a reagent in synthetic chemistry, for instance in patent literature concerning kinase inhibitors, specific, detailed examples of its use to create named, specialized research chemicals are not extensively documented in publicly available literature. google.com However, its parent amino acid, 2-aminoisobutyric acid, is of significant interest as it has been found in meteorites and is a component of certain antibiotics of fungal origin. wikipedia.org The acyl chloride derivative provides a chemically activated handle to incorporate this unique, gem-dimethyl substituted amino acid scaffold into larger, more complex molecules for research purposes. Unusually stable α-ammonium acyl chlorides have been prepared and studied through the reaction of α-amino acids with various metal halides, providing insight into their fundamental reactivity and potential as synthetic intermediates. rsc.org

Synthesis of Advanced Materials and Functional Polymers (e.g., polyamides)

In the field of materials chemistry, monomers containing both an amine and a carboxylic acid derivative are fundamental for the synthesis of polyamides through step-growth polymerization. savemyexams.com this compound possesses the necessary functional groups for such a polymerization: an amino group (-NH₂) that can act as a nucleophile and an acyl chloride (-COCl) that serves as the electrophile. savemyexams.com

Theoretically, under appropriate conditions (typically involving a base to neutralize the HCl byproduct and the starting hydrochloride salt), this monomer could undergo self-condensation polymerization. In this process, the amino group of one monomer attacks the acyl chloride group of another, forming an amide (or peptide) bond and eliminating hydrogen chloride. savemyexams.com Repetition of this reaction would lead to a polyamide chain, specifically a substituted nylon-3 variant.

| Monomer Functional Groups | Resulting Linkage | Polymer Class |

| Amine (-NH₂) | Amide (-CONH-) | Polyamide |

| Acyl Chloride (-COCl) |

Polymers derived from amino acids are of significant interest due to their potential biocompatibility and biodegradability, making them suitable for biomedical applications like drug delivery. nih.govresearchgate.net The incorporation of the unique 2-aminoisobutyric acid structure into a polymer backbone would impart specific properties, such as conformational rigidity, due to the presence of the gem-dimethyl group on the alpha-carbon. While the synthesis of various polyamides from different amino acid derivatives is well-established, specific research detailing the polymerization of this compound to produce functional polymers or advanced materials is not prominent in the scientific literature. nih.gov

Role in the Synthesis of Chiral Auxiliaries and Ligands (if applicable)

This section is not applicable. A chiral auxiliary is a chemical compound that is incorporated temporarily into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org By definition, the auxiliary itself must be chiral, meaning it is non-superimposable on its mirror image. wikipedia.orgwikipedia.org

The chirality of α-amino acids typically arises from the alpha-carbon, which is bonded to four different substituent groups: an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R group). mdpi.com However, in the case of this compound, the alpha-carbon is bonded to an amino group, an acyl chloride group, and two identical methyl groups. nih.gov Because two of the four substituents are identical, the molecule does not have a chiral center. mdpi.com It is achiral and, therefore, cannot be used as a chiral auxiliary to induce stereoselectivity in asymmetric synthesis. wikipedia.org

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Amino-2-methylpropanoyl chloride hydrochloride in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

Assignment of Chemical Shifts and Coupling Constants

Although specific experimental spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on the electronic environment of each nucleus and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond and would appear as a single, sharp singlet. The protons of the ammonium (B1175870) group (-NH₃⁺) are acidic and their signal is often broad, with a chemical shift that can vary depending on the solvent, concentration, and temperature. hw.ac.ukchemistryconnected.com In many cases, these protons exchange with deuterated solvents (like D₂O), leading to the disappearance of their signal, which can be a useful diagnostic tool. chemistryconnected.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is anticipated to show three distinct signals corresponding to the three unique carbon environments in the molecule: the carbonyl carbon of the acyl chloride, the quaternary carbon bonded to the two methyl groups and the amino group, and the equivalent methyl carbons. The carbonyl carbon of an acyl chloride is significantly deshielded and is expected to appear at the downfield end of the spectrum. stackexchange.comucalgary.calibretexts.org The quaternary carbon will be further downfield than the methyl carbons due to the attached electronegative nitrogen and carbonyl group. The two methyl carbons, being equivalent, will produce a single signal at the upfield end of the spectrum. libretexts.org

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -C(CH₃)₂ | ~1.5 - 1.8 | Singlet (s) | Six equivalent protons. |

| ¹H | -NH₃⁺ | ~7.0 - 9.0 | Broad Singlet (br s) | Chemical shift is highly variable and dependent on solvent and concentration. Signal disappears upon D₂O exchange. hw.ac.ukchemistryconnected.com |

| ¹³C | -C(CH₃)₂ | ~20 - 30 | n/a | Equivalent methyl carbons. |

| ¹³C | -C(CH₃)₂- | ~55 - 65 | n/a | Quaternary carbon. |

| ¹³C | -C(O)Cl | ~170 - 180 | n/a | Acyl chloride carbonyl carbon. ucalgary.ca |

Conformational Analysis using NMR Techniques

While the small and relatively rigid structure of this compound limits the complexity of its conformational landscape, 2D NMR techniques can confirm connectivity and spatial relationships.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show a correlation peak between the methyl protons (~1.5-1.8 ppm) and the methyl carbons (~20-30 ppm), confirming the C-H bond connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to identify longer-range couplings (typically over 2-3 bonds). Correlations would be expected between the methyl protons and both the quaternary carbon and the carbonyl carbon. This data provides definitive proof of the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): For small molecules, NOESY can reveal through-space proximity of nuclei. arxiv.org However, due to the limited number of distinct proton environments in this molecule, its application would primarily confirm the expected compact structure. Conformational analysis using NMR is particularly powerful for more flexible molecules where it can help determine the populations of different conformers in solution. researchgate.netnih.govcopernicus.orgsemanticscholar.org

Mass Spectrometry (HRMS, ESI-MS, GC-MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The free base, 2-Amino-2-methylpropanoyl chloride (C₄H₈ClNO), has a calculated exact mass that can be precisely verified. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would likely be observed as its protonated form, [M+H]⁺.

Fragmentation Patterns: Under ionization conditions that induce fragmentation, such as Electron Ionization (EI) in GC-MS or Collision-Induced Dissociation (CID) in tandem MS (MS/MS), the molecule is expected to break apart in a predictable manner. The molecular ion peak for the hydrochloride salt may be weak or absent. libretexts.org Key fragmentation pathways would include:

Loss of HCl: A neutral loss of hydrogen chloride (36.5 Da) from the parent molecule.

Loss of Chlorine Radical: Cleavage of the C-Cl bond to lose a chlorine radical (·Cl), which is a common fragmentation for alkyl chlorides. jove.com

Formation of an Acylium Ion: The most characteristic fragmentation for acyl chlorides is the cleavage of the C-Cl bond to form a stable acylium ion (R-C≡O⁺). ucalgary.calibretexts.org For this compound, this would result in a prominent peak corresponding to the [C₄H₈NO]⁺ fragment.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. miamioh.edu

| Analysis | Parameter | Predicted Value |

|---|---|---|

| Molecular Weight | C₄H₈ClNO·HCl | 158.03 g/mol |

| HRMS (ESI+) | [M+H]⁺ for C₄H₈ClNO | m/z 122.0367 |

| Key Fragments (EI or CID) | Acylium Ion [M-Cl]⁺ | m/z 86.06 |

| Loss of CO from Acylium Ion | m/z 58.07 | |

| Isotopic Pattern | M+2 peak due to ³⁷Cl | [M+2]⁺ peak will be ~32% of the M⁺ peak for any chlorine-containing fragment. jove.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the ammonium and acyl chloride groups.

-NH₃⁺ Stretching: The ammonium group gives rise to a very broad and strong absorption band typically in the 3000-2700 cm⁻¹ region. spectroscopyonline.com This broad envelope often obscures the C-H stretching vibrations.

C=O Stretching: The carbonyl group of the acyl chloride is a very strong and sharp absorption at a characteristically high frequency, typically in the range of 1815-1790 cm⁻¹. uobabylon.edu.iqlibretexts.orgoregonstate.edu This high frequency is a key indicator of the highly reactive acyl chloride functional group.

C-Cl Stretching: The carbon-chlorine stretch is expected in the fingerprint region, generally between 850-550 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the highly polar C=O and N-H bonds give strong IR signals, the more symmetric vibrations can be more prominent in the Raman spectrum. It is particularly useful for analyzing aqueous solutions, where the water signal does not interfere as significantly as in IR spectroscopy. ondavia.com The C-C backbone and symmetric CH₃ deformations would be observable.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 3000 - 2700 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | ~2980 - 2870 | Medium (often obscured by N-H stretch) |

| Acyl Chloride (-COCl) | C=O Stretch | 1815 - 1790 | Strong, Sharp oregonstate.edu |

| Ammonium (-NH₃⁺) | N-H Bend (Asymmetric) | ~1600 - 1575 | Medium |

| Ammonium (-NH₃⁺) | N-H Bend (Symmetric) | ~1500 | Medium |

| Acyl Chloride (-COCl) | C-Cl Stretch | 850 - 550 | Medium-Strong orgchemboulder.com |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. rigaku.comexcillum.com This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a successful crystal structure determination would unambiguously confirm its molecular geometry. Key structural features that would be elucidated include:

The tetrahedral geometry around the quaternary carbon.

The trigonal planar geometry of the acyl chloride group.

Precise C-C, C-N, C=O, and C-Cl bond lengths.

The packing of the molecules in the crystal lattice, detailing the hydrogen bonding network between the ammonium (-NH₃⁺) groups and the chloride counter-ions.

While no published crystal structure for this specific compound is currently available, the technique remains the gold standard for solid-state structural analysis of small molecules. uq.edu.audiamond.ac.ukacs.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for analyzing polar, water-soluble compounds like amino acid derivatives. nih.govmyfoodresearch.com However, the high reactivity of the acyl chloride group presents a challenge, as it can readily hydrolyze to the corresponding carboxylic acid on the column or in protic mobile phases. americanpharmaceuticalreview.comechemi.com Therefore, specialized methods are often required:

Normal-Phase Chromatography: Using non-polar mobile phases can prevent hydrolysis, allowing for the direct analysis of the acyl chloride. americanpharmaceuticalreview.com

Derivatization: The acyl chloride can be intentionally reacted with a nucleophile (e.g., an alcohol to form a stable ester, or an amine to form a stable amide) prior to analysis. americanpharmaceuticalreview.comchemicalforums.comgoogle.com This allows for robust quantification using standard RP-HPLC methods.

Gas Chromatography (GC): GC can be used if the compound is sufficiently volatile and thermally stable. Derivatization to a less polar and more stable derivative, such as an ester, might be necessary to improve its chromatographic properties and prevent degradation in the injector or on the column. google.com

These techniques are crucial for determining the chemical purity of isolated batches of this compound and for optimizing reaction conditions by monitoring the consumption of starting materials and the formation of the product over time. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. However, the direct analysis of this compound by HPLC presents a significant challenge due to the high reactivity of the acyl chloride functional group. In the presence of aqueous or protic solvents commonly used in reversed-phase HPLC, the acyl chloride would rapidly hydrolyze to the corresponding carboxylic acid, 2-amino-2-methylpropanoic acid. Therefore, HPLC methods would typically be developed to analyze this primary hydrolysis product.

For the analysis of amino-containing compounds, pre-column derivatization is a widely adopted strategy to enhance chromatographic separation and detection. shimadzu.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) react with the primary amine of the analyte to form a highly fluorescent and/or UV-active derivative. shimadzu.comnih.gov This allows for sensitive detection and accurate quantification. The analysis is typically performed using a reversed-phase (RP) column.

A typical HPLC method for the analysis of the derivatized hydrolysis product of this compound would involve the parameters outlined in the following table.

| Parameter | Typical Value |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) |

| Detector | Fluorescence Detector (FLD) or Diode Array Detector (DAD) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Derivatization Agent | o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) |

The validation of such an HPLC method would demonstrate good linearity, accuracy, and precision, ensuring its suitability for quantitative analysis. nih.gov

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of this compound by GC is not feasible due to its salt nature, high polarity, and thermal instability, which would cause it to decompose in the high temperatures of the GC injector port. thermofisher.com Consequently, derivatization is a mandatory step to convert the non-volatile amino acid hydrochloride into a thermally stable and volatile derivative suitable for GC analysis. gcms.czsemanticscholar.org

The derivatization process typically involves a two-step reaction targeting the amino and the carboxyl groups (which is formed upon hydrolysis of the acyl chloride).

Esterification: The carboxylic acid group is converted into an ester (e.g., a methyl or ethyl ester).

Acylation/Silylation: The amino group is converted into a less polar, more stable derivative. Common reagents for this step include perfluoro acid anhydrides or silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comsemanticscholar.org

The resulting derivatives are significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification based on fragmentation patterns. nist.gov

Below are typical parameters for a GC-MS analysis of the derivatized compound.

| Parameter | Typical Value |

| Column | Non-polar or mid-polar capillary column (e.g., 5% phenyl methylpolysiloxane) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., initial temp of 60°C, ramped to 280°C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Derivatization Agents | Esterification agent (e.g., methanolic HCl) followed by an acylation or silylation agent |

This approach allows for the sensitive detection and quantification of the parent amino acid, confirming its presence and purity in a sample. derpharmachemica.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen, chlorine) in a pure sample. This method is crucial for validating the empirical formula of a newly synthesized compound or confirming the purity of an existing one.

For this compound, the molecular formula is C₄H₉Cl₂NO. Based on the atomic weights of the elements, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages confirms the empirical formula and provides strong evidence of the sample's purity.

The theoretical elemental composition for C₄H₉Cl₂NO is presented below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 4 | 48.044 | 30.42% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.74% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 44.88% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.87% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.13% |

| Total | 158.028 | 100.00% |

Theoretical and Computational Chemistry Studies of 2 Amino 2 Methylpropanoyl Chloride Hydrochloride

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties that govern a molecule's stability and reaction preferences. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of the ground state of 2-Amino-2-methylpropanoyl chloride hydrochloride, predicting its optimized geometry, bond lengths, and angles. Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly employed for amino acid-related systems to provide reliable results. researchgate.net

Studies on similar amino-functionalized molecules have shown that DFT is effective in calculating key electronic properties. nih.govresearchgate.net For this compound, these calculations would focus on the distribution of electron density, particularly the partial charges on the carbonyl carbon, the chlorine atom, and the protonated amine group. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding reactivity; the HOMO-LUMO energy gap indicates the molecule's chemical stability and susceptibility to electronic excitation. nih.gov A smaller gap suggests higher reactivity.

| Vibrational Frequencies | Predicts the infrared spectrum, allowing for comparison with experimental data. |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for energy calculations, albeit at a greater computational expense. researchgate.net These methods are often used to benchmark the results obtained from DFT. For a molecule like this compound, ab initio calculations can provide highly accurate relative energies of different conformers. This is particularly important for understanding the rotational barriers around the Cα-C(O) bond. Furthermore, these methods are capable of calculating precise proton affinities and gas-phase basicity, which are relevant for a hydrochloride salt. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to explore the physical movements of atoms and molecules over time. MD simulations reveal the conformational landscape of this compound, showing which shapes the molecule prefers to adopt and how it transitions between them. nih.gov

In these simulations, the molecule is typically placed in a box of explicit solvent molecules (e.g., water) to mimic solution-phase behavior. nih.gov The interactions between atoms are governed by a force field (e.g., AMBER, CHARMM), which is a set of parameters that define the potential energy of the system. For the protonated and charged this compound, the solvent's role is critical. Water molecules can form hydrogen bonds with the N-H and C=O groups, stabilizing certain conformations over others and mediating intramolecular interactions. nih.govresearchgate.net These simulations can track key structural parameters, such as dihedral angles and intramolecular distances, over nanoseconds or longer to build a detailed picture of the molecule's dynamic behavior. nih.gov

Table 2: Parameters Investigated in MD Simulations

| Parameter | Description | Insights Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses conformational stability. |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds. | Reveals preferred conformers and rotational energy barriers. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | Characterizes the solvation shell and specific interactions like hydrogen bonding. |

| Hydrogen Bond Analysis | Counts and analyzes the lifetime of hydrogen bonds between the solute and solvent. | Quantifies the specific role of the solvent in stabilizing the molecule's structure. |

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry is instrumental in mapping the mechanisms of chemical reactions. For this compound, a primary reaction of interest is its hydrolysis or reaction with other nucleophiles. Using DFT, the entire reaction pathway can be modeled to identify the structures of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is critical, as the energy difference between the reactants and the TS defines the activation energy barrier, which determines the reaction rate. Computational methods can calculate this barrier, providing a quantitative prediction of how fast the reaction will proceed. researchgate.net Techniques like Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified transition state correctly connects the reactants to the desired products. researchgate.net

Investigation of Steric and Electronic Effects on Acyl Transfer Processes

This compound is an acylating agent, and its primary function involves acyl transfer. Computational studies can dissect the steric and electronic factors that control this process.

Electronic Effects : The reactivity of the carbonyl group is governed by the electrophilicity of the carbonyl carbon. This is influenced by the electron-withdrawing nature of the chlorine atom and the inductive effects of the neighboring protonated amino group. The orientation of the attacking nucleophile's lone pair orbitals relative to the C-Cl bond is also critical, a phenomenon known as a stereoelectronic effect. researchgate.net

Steric Effects : The two methyl groups attached to the alpha-carbon (Cα) create significant steric hindrance around the reactive carbonyl center. This bulkiness can impede the approach of a nucleophile, slowing the rate of acyl transfer compared to less-substituted acyl chlorides. Computational models can quantify this steric strain in the transition state, explaining differences in reactivity.

Design of Novel Reactions and Derivations through Computational Modeling

Computational modeling serves not only to explain existing chemistry but also to predict new possibilities. By analyzing the electronic structure of this compound, such as its electrostatic potential map, chemists can predict how it will interact with different reagents and design novel reactions.

For instance, by computationally modeling derivatives of the compound—perhaps by replacing the methyl groups with other alkyl or functional groups—researchers can screen for new molecules with tailored properties. This in silico design process can predict how changes in structure will affect reactivity, stability, or solubility, allowing chemists to prioritize the most promising candidates for laboratory synthesis. This predictive power accelerates the discovery of new chemical entities and reaction methodologies.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-2-methyl-1-propanol |

Future Directions and Emerging Research Avenues for 2 Amino 2 Methylpropanoyl Chloride Hydrochloride

Development of Sustainable and Atom-Economical Synthetic Protocols

A primary focus of modern chemical synthesis is the development of environmentally benign and efficient processes, a cornerstone of "green chemistry". uniroma1.it For the production of amino acid chlorides, including 2-Amino-2-methylpropanoyl chloride hydrochloride, research is moving away from traditional reagents that have poor atom economy or utilize hazardous solvents.

Future developments will likely concentrate on replacing conventional chlorinating agents like oxalyl chloride or phosgene (B1210022) with more sustainable alternatives. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation, as it is inexpensive and the byproducts (HCl and SO₂) are gaseous, simplifying purification. thieme-connect.denih.govgoogle.com However, the generation of these corrosive and toxic gases remains a concern. Research is aimed at developing catalytic cycles or alternative activating agents that minimize waste. For instance, protocols that avoid chlorinated solvents in favor of greener options like ethyl acetate (B1210297) or bio-based solvents are being explored. unibo.ittandfonline.com

Another promising avenue is the development of one-pot procedures where the amino acid is converted to the acid chloride and used in a subsequent reaction without isolation, which reduces solvent use and waste from purification steps. tandfonline.com The principles of atom economy, which seek to maximize the incorporation of reactant atoms into the final product, are central to these efforts. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Amino Acid Chlorides

| Parameter | Traditional Methods (e.g., Oxalyl Chloride) | Emerging Sustainable Protocols |

|---|---|---|

| Chlorinating Agent | Oxalyl chloride, Phosgene | Thionyl chloride, Novel catalytic systems |

| Byproducts | CO, CO₂, HCl (toxic gases) | SO₂, HCl; or recyclable catalysts |

| Solvents | Often chlorinated solvents (e.g., Dichloromethane) | Greener solvents (e.g., Ethyl acetate), reduced solvent use, or solvent-free conditions tandfonline.com |

| Atom Economy | Lower | Higher, with a focus on minimizing waste organic-chemistry.org |

| Process | Often requires isolation of the intermediate | Emphasis on one-pot and continuous flow processes to improve efficiency unibo.it |

Exploration of Novel Reactivity and Selectivity in Catalytic Systems

Beyond its role in amide bond formation, this compound is a substrate for exploring novel catalytic transformations. The acid chloride functionality is a highly reactive electrophile, making it suitable for a variety of cross-coupling reactions.

A significant area of emerging research is the use of transition metal catalysis to form new carbon-carbon bonds. For example, photoredox/nickel dual catalysis has been successfully used for the cross-coupling of N-protected amino acid chlorides with unactivated C(sp³)–H bonds to form chiral amino ketones. nih.gov While 2-Amino-2-methylpropanoyl chloride is achiral, this methodology could be applied to forge new connections to its quaternary carbon center, creating complex and sterically hindered molecules. The gem-dimethyl group of the substrate could influence reaction kinetics and product stability.

Future research may focus on developing new catalysts that can directly use the hydrochloride salt without the need for a separate neutralization step, thereby improving process efficiency. Furthermore, exploring the reactivity of the N-acylpyridinium intermediates, formed from the reaction of the acid chloride with pyridine (B92270) derivatives, could open pathways to reactions that are otherwise difficult to achieve. nih.gov The development of catalysts for enantioselective reactions, while not applicable to this specific achiral substrate, is a major driver in the broader field of amino acid chloride chemistry. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The high reactivity and potential instability of amino acid chlorides make them ideal candidates for integration into continuous flow chemistry and automated synthesis platforms. mdpi.com Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial when handling reactive intermediates. amidetech.com

In a flow setup, 2-Amino-2-methylpropanoyl chloride can be generated in situ from the corresponding amino acid and immediately consumed in the next reaction step. vapourtec.comacs.org This "just-in-time" production strategy enhances safety by avoiding the accumulation of large quantities of the reactive acid chloride and can improve product purity by minimizing degradation pathways that can occur during storage or handling. thieme-connect.de This approach is particularly advantageous in peptide synthesis, where the rapid, sequential addition of amino acid residues can be automated to produce long peptide chains with high fidelity. amidetech.com

Automated platforms controlled by software can enable the rapid synthesis of libraries of molecules for drug discovery or materials science research. rsc.org By integrating the synthesis of 2-Amino-2-methylpropanoyl chloride into such a system, researchers could efficiently create a diverse set of amides, esters, or ketones for further study.

Table 2: Advantages of Flow Chemistry for this compound

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | In-situ generation avoids isolation and storage of the highly reactive acid chloride, minimizing handling risks. | acs.org |

| Improved Purity & Yield | Short residence times and precise temperature control reduce the formation of byproducts from degradation. | thieme-connect.de |

| Scalability | Production can be scaled up by running the reactor for longer periods, avoiding the challenges of large-scale batch reactors. | thieme-connect.de |

| Automation | Flow systems are readily automated, enabling high-throughput synthesis and library generation. | amidetech.comrsc.org |

Advanced Applications in Non-Biological Materials Science and Polymer Chemistry

While amino acids are the building blocks of proteins, their derivatives are also valuable monomers for the synthesis of advanced non-biological materials and polymers. researchgate.net this compound can serve as a key monomer for creating novel polyamides.

The polymerization of this bifunctional molecule would lead to a polyamide with a unique repeating unit containing a quaternary carbon atom with two methyl groups. This gem-dimethyl group would restrict the rotation of the polymer backbone, potentially leading to materials with enhanced thermal stability, rigidity, and specific solubility profiles compared to conventional polyamides. researchgate.net These properties could be advantageous for applications requiring durable, high-performance plastics or fibers.

Furthermore, this monomer could be incorporated into copolymers with other amino acids or different types of monomers to fine-tune the material's properties, such as biodegradability, hydrophilicity, and mechanical strength. nih.govresearchgate.net Research in this area would involve exploring different polymerization techniques and characterizing the resulting polymers to understand the structure-property relationships imparted by the 2-amino-2-methylpropanoyl unit.

Synergy with Photocatalysis and Electrocatalysis in Organic Transformations

Photocatalysis and electrocatalysis are powerful tools in modern organic synthesis that use light or electricity, respectively, to drive chemical reactions under mild conditions. rsc.org These technologies offer new ways to activate molecules like 2-Amino-2-methylpropanoyl chloride and engage them in novel bond-forming reactions.

In the realm of photocatalysis, visible-light-mediated photoredox catalysis has emerged as a strategy to generate reactive radical intermediates. nih.gov The acid chloride can be reduced by an excited photocatalyst to form an acyl radical. This transient species can then participate in a variety of reactions, such as addition to alkenes or arenes, that are not accessible through traditional thermal methods. The synergy between photoredox catalysis and transition metal catalysis (e.g., nickel) has already been shown to be effective for cross-coupling reactions involving amino acid chlorides. nih.gov

Electrocatalysis offers a complementary, reagent-free method for generating similar reactive intermediates. By applying an electrical potential, the acid chloride could be either oxidized or reduced to initiate a desired synthetic transformation. Future research will likely focus on developing specific photocatalytic and electrocatalytic systems to control the reactivity of 2-Amino-2-methylpropanoyl chloride, enabling the construction of complex molecular architectures from this simple building block. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.